molecular formula C18H17FN4O2S B2393125 N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034494-61-4

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2393125
CAS No.: 2034494-61-4
M. Wt: 372.42
InChI Key: KLGJNLLFICBCED-UHFFFAOYSA-N
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Description

“N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide” is a synthetic organic compound that features a combination of pyrazole, thiophene, and fluorobenzyl groups. These structural motifs are often found in compounds with significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole.

    Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the oxalamide linkage: This step involves the reaction of an oxalyl chloride with the amine groups on the pyrazole and fluorobenzyl intermediates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the pyrazole ring or the oxalamide linkage.

    Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for nucleophilic aromatic substitution often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide” could have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1H-pyrazol-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
  • N1-(2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
  • N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-benzyl oxalamide

Uniqueness

The unique combination of pyrazole, thiophene, and fluorobenzyl groups in “N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide” may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-15-4-2-13(3-5-15)10-20-17(24)18(25)21-11-16(14-6-9-26-12-14)23-8-1-7-22-23/h1-9,12,16H,10-11H2,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGJNLLFICBCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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